molecular formula C12H14N2O2 B11735305 4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester

4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester

Cat. No.: B11735305
M. Wt: 218.25 g/mol
InChI Key: GHVDTIRNETXOMC-UHFFFAOYSA-N
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Description

4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester is a complex organic compound with a unique structure. This compound is characterized by its cyclopropane ring fused to an indene moiety, which is further functionalized with an amino group and an ethyl ester group. The presence of these functional groups and the rigid structure of the cyclopropane ring make this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.

    Indene Formation: The indene moiety can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Functionalization: The amino group and the ethyl ester group are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong nucleophiles and electrophiles under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This often requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid methyl ester
  • 4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid propyl ester

Uniqueness

4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester is unique due to its specific functional groups and rigid structure. The presence of the ethyl ester group, in particular, imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 8-amino-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)11-7-3-6-4-9(13)14-5-8(6)10(7)11/h4-5,7,10-11H,2-3H2,1H3,(H2,13,14)

InChI Key

GHVDTIRNETXOMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C3=CN=C(C=C3C2)N

Origin of Product

United States

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